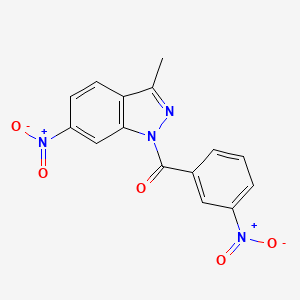![molecular formula C14H20O B14536750 2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one CAS No. 62343-91-3](/img/structure/B14536750.png)
2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by its unique structure, which includes a cyclohexenone ring with a methyl group and a methylene bridge. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one can be achieved through several methods:
Birch Reduction: This method involves the reduction of anisole followed by acid hydrolysis.
α-Bromination: Cyclohexanone undergoes α-bromination followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with organocopper reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, hydrogen peroxide
Reducing Agents: Sodium borohydride.
Catalysts: Vanadium catalysts for industrial oxidation.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is unique due to its specific structure, which includes a methylene bridge and a methyl group on the cyclohexenone ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
62343-91-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(2-methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H20O/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2,6,10-12H,3-5,7-9H2,1H3 |
InChI Key |
AJACSWPZJMNHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1C=C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14536694.png)








